molecular formula C27H24N4O3S B2554718 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one CAS No. 2191402-69-2

2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Cat. No.: B2554718
CAS No.: 2191402-69-2
M. Wt: 484.57
InChI Key: KZLNYEJAECYBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a unique organic compound characterized by a complex molecular structure It belongs to the class of quinazolinones, which are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,4-oxadiazole ring through the cyclization of amidoximes with acyl chlorides. The intermediate is then coupled with a thiol-containing quinazolinone precursor. The final product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound might involve optimized catalytic processes and large-scale reaction vessels. The key steps include the use of efficient catalysts and high-throughput purification methods, such as continuous flow crystallization and automated chromatography, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

The compound can participate in various types of chemical reactions, including:

  • Oxidation: Converts thioether to sulfoxide or sulfone under specific oxidative conditions.

  • Reduction: Reduces oxadiazole ring to corresponding amines under strong reducing agents.

  • Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: Alkyl halides, strong bases (e.g., sodium hydride).

Major Products

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Amines and thiols.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

This compound finds applications in several research fields due to its structural complexity and reactivity:

  • Chemistry: Used as a building block in organic synthesis and material science.

  • Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

  • Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The biological activity of 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is often attributed to its ability to interact with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity and affecting cellular pathways. The thioether linkage and quinazolinone core are crucial for its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

  • 2-(((3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

  • 2-(((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Uniqueness

The primary distinguishing feature of 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is its benzyloxyphenyl group, which imparts unique electronic and steric properties. This structural aspect may influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

2-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-2-16-31-26(32)22-10-6-7-11-23(22)28-27(31)35-18-24-29-25(30-34-24)20-12-14-21(15-13-20)33-17-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLNYEJAECYBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.